molecular formula C7H10O4 B174112 Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate CAS No. 127956-11-0

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No. B174112
M. Wt: 158.15 g/mol
InChI Key: SOWMVLQIMWETEK-UHFFFAOYSA-N
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Description

“Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate” is a chemical compound with the CAS Number: 127956-11-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is methyl 4-oxotetrahydro-2H-pyran-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate” is 1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound is used in the synthesis of new chemical entities. For example, it plays a role in the one-pot synthesis of tetrasubstituted thiophenes, a process that involves the reaction of methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles in the presence of triethylamine (Sahu et al., 2015). Additionally, it is used in Michael-Wittig reactions for synthesizing functionalized cyclohexenonedicarboxylates (Moorhoff, 1997).

  • Structural Analysis and Crystallography : The compound is also important in structural studies and crystallography. For instance, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate has been elucidated through X-ray crystal analysis, providing insights into its molecular structure (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).

  • Development of Asymmetric Synthesis Methods : This chemical is also instrumental in developing methods for asymmetric synthesis. An example is the enantioselective synthesis of (+)-(2R)- and (−)-(2S)-6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, highlighting its role in producing specific enantiomers of a compound (Deschenaux et al., 1989).

  • Microwave-Assisted Liquid-Phase Synthesis : The compound is used in microwave-assisted liquid-phase synthesis, demonstrating its utility in modern, efficient synthesis techniques. This method involves using functional ionic liquid as a soluble support (Yi, Peng, & Song, 2005).

  • Catalysis and Chemical Reactions : Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is used in catalysis, such as in the synthesis of methyl 4-substituted benzoates via Diels-Alder reactions in the presence of palladium on activated carbon (Matsushita et al., 1994).

  • Phosphonium Salt-Mediated Synthesis : It undergoes reactions with acetylenic esters in the presence of triphenylphosphine, leading to the synthesis of functionalized thiopyran derivatives (Asghari, Pasha, & Tajbakhsh, 2016).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

methyl 4-oxooxane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMVLQIMWETEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562788
Record name Methyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

CAS RN

127956-11-0
Record name Methyl 4-oxooxane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxooxane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tetrahydro-pyran-4-one (1.3 kg, 12.98 mol) and carbonic acid dimethyl ester (11.69 kg, 129.8 mol) was added solid potassium tert-butoxide (1.89 kg, 16.08 mol) in portions at −10° C. over 2 h under nitrogen protection. The suspension was stirred at room temperature 10 h after the addition. LCMS (215 nm) indicated that tetrahydro-pyran-4-one had been completely consumed. The reaction was acidified by HCl (2 N) to pH 6˜7 and then the phases were separated. The organic phase was washed with water (3 L×2) and the combined aqueous phases were extracted with MTBE (2.5 L×2). The combined organic phase was concentrated under reduced pressure at 25° C. to remove most of MTBE. The residue was distilled out by oil pump (˜200 Pa) at 74° C. to give the title compound as colorless oil (545 g, 26.3%). CHN analysis: calculated (results). C, 53.16; (53.10), H, 6.37; (6.245), N, 0.00; (0.00).
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
11.69 kg
Type
reactant
Reaction Step One
Quantity
1.89 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MD Shultz, AK Cheung, CA Kirby… - Journal of medicinal …, 2013 - ACS Publications
… Following general procedure B, the title compound (601 mg, 80% yield) was prepared from methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (402 mg, 2.63 mmol) and methyl 4-…
Number of citations: 123 pubs.acs.org
X Wang, E Bai, H Zhou, S Sha, H Miao, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
… The residue was purified by column chromatography (petroleum ether/EtOAc = 25:1) to give methyl-4-oxotetrahydro-2H-pyran-3- carboxylate (2c) (5.5 g, yield 35%, purity 98%) as a …
Number of citations: 11 www.sciencedirect.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
… Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (104a) (1.58 g, 10 mmol) and ammonium acetate (2.3 g, 30 mmol) in methanol (20 mL) were stirred at room temperature overnight. The …
Number of citations: 178 pubs.acs.org
MD Shultz, AK Cheung, CA Kirby, B Firestone, J Fan… - ubiquitinsignal.com
… Following general procedure B, the title compound (601 mg, 80% yield) was prepared from methyl 4- oxotetrahydro-2H-pyran-3-carboxylate (402 mg, 2.63 mmol) and methyl 4-…
Number of citations: 0 ubiquitinsignal.com
AK Ghosh, GB Ren - The Journal of Organic Chemistry, 2012 - ACS Publications
Stereoselective syntheses of both functionalized tetrahydropyran subunits of (−)-lasonolide A are described. These tetrahydropyran rings were constructed using catalytic asymmetric …
Number of citations: 20 pubs.acs.org
EJ Lee - 2016 - search.proquest.com
Telomerase is a ribonucleoprotein enzyme that catalyzes the addition of repetitive sequences of nucleotides to the ends of chromosomes. Because telomerase is implicated in the …
Number of citations: 0 search.proquest.com
J Cui, DI Chai, C Miller, J Hao, C Thomas… - The Journal of …, 2012 - ACS Publications
We describe a unified synthetic strategy for efficient assembly of four new heterocyclic libraries. The synthesis began by creating a range of structurally diverse pyrrolidinones or …
Number of citations: 28 pubs.acs.org
F Zhou - 2016 - indigo.uic.edu
A series of new methods of CN bond formation using azide or nitro group as nitrogen atom source were developed. The synthetic utility of these methods were demonstrated. Control …
Number of citations: 2 indigo.uic.edu

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